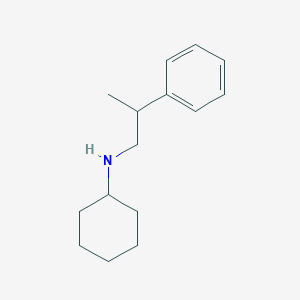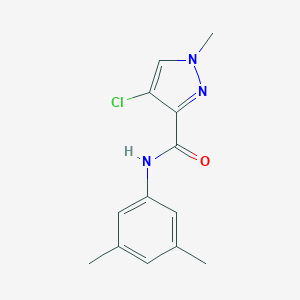![molecular formula C19H14BrN7O2 B267928 10-(4-bromophenyl)-8-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267928.png)
10-(4-bromophenyl)-8-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(4-bromophenyl)-8-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one, also known as BMT-047, is a novel compound that has been gaining attention in scientific research for its potential therapeutic benefits.
Wirkmechanismus
The mechanism of action of 10-(4-bromophenyl)-8-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one involves its ability to target and inhibit key proteins involved in cancer cell growth and survival. Specifically, 10-(4-bromophenyl)-8-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. By inhibiting CDK activity, 10-(4-bromophenyl)-8-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
10-(4-bromophenyl)-8-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been shown to have various biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-oxidant properties, 10-(4-bromophenyl)-8-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has also been shown to have neuroprotective effects. Studies have shown that 10-(4-bromophenyl)-8-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one protects against neurotoxicity induced by beta-amyloid, a protein that is implicated in the development of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 10-(4-bromophenyl)-8-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one in lab experiments is its specificity for CDK inhibition. Unlike other CDK inhibitors, 10-(4-bromophenyl)-8-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one selectively targets CDKs 4 and 6, which are overexpressed in many types of cancer. This specificity reduces the potential for off-target effects and toxicity. One limitation of using 10-(4-bromophenyl)-8-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 10-(4-bromophenyl)-8-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one. One direction is the development of more efficient synthesis methods to improve yield and purity. Another direction is the investigation of 10-(4-bromophenyl)-8-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one's potential as a therapeutic agent for various inflammatory and oxidative stress-related diseases. Additionally, further studies are needed to elucidate the mechanism of action of 10-(4-bromophenyl)-8-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one and to identify potential biomarkers for patient selection in clinical trials.
Synthesemethoden
The synthesis of 10-(4-bromophenyl)-8-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one involves a multi-step process that includes the use of various reagents and catalysts. The first step involves the reaction of 4-bromobenzaldehyde with 4-methoxyaniline in the presence of a base to form an imine intermediate. This intermediate is then reduced with sodium borohydride to form the corresponding amine. The amine is then reacted with 1,3,5-triformylbenzene in the presence of a Lewis acid catalyst to form the tricyclic core of 10-(4-bromophenyl)-8-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one. The final step involves the oxidation of the tricyclic core with a mild oxidizing agent to form 10-(4-bromophenyl)-8-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one.
Wissenschaftliche Forschungsanwendungen
10-(4-bromophenyl)-8-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been studied for its potential therapeutic benefits in various scientific research applications. One such application is its use as an anti-cancer agent. Studies have shown that 10-(4-bromophenyl)-8-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 10-(4-bromophenyl)-8-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases.
Eigenschaften
Produktname |
10-(4-bromophenyl)-8-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one |
|---|---|
Molekularformel |
C19H14BrN7O2 |
Molekulargewicht |
452.3 g/mol |
IUPAC-Name |
10-(4-bromophenyl)-8-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one |
InChI |
InChI=1S/C19H14BrN7O2/c1-29-13-8-4-11(5-9-13)17-14-15(10-2-6-12(20)7-3-10)22-23-18(28)16(14)21-19-24-25-26-27(17)19/h2-9,17,25-26H,1H3 |
InChI-Schlüssel |
SUTJLRRYLBYQJB-UHFFFAOYSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)Br |
SMILES |
COC1=CC=C(C=C1)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)Br |
Kanonische SMILES |
COC1=CC=C(C=C1)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-N-(2-thienylmethyl)amine](/img/structure/B267845.png)
![2-Methyl-2-[(2-phenylpropyl)amino]propan-1-ol](/img/structure/B267847.png)
![N-{3-[(4-chlorobenzyl)oxy]benzyl}-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B267848.png)
![N-(3-chloro-5-ethoxy-4-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B267849.png)
![N-(3-chloro-4-ethoxy-5-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B267850.png)
![1-[(4-Chlorobenzyl)amino]-2-propanol](/img/structure/B267852.png)
![1-[(3-Bromobenzyl)amino]-2-propanol](/img/structure/B267854.png)


![N-(4-methoxyphenyl)-4-[(naphthalen-1-ylcarbamoyl)amino]benzenesulfonamide](/img/structure/B267864.png)


![2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B267868.png)
![6-bromo-N-(3-methoxypropyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B267871.png)